Product packaging for 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one(Cat. No.:CAS No. 5334-56-5)

1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one

カタログ番号: B1460687
CAS番号: 5334-56-5
分子量: 150.14 g/mol
InChIキー: CDJQIJFWTUEUFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Molecular Structure and Isomerism

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (C₆H₆N₄O) is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a pyrimidine ring. The molecular structure includes a methyl group at the N1 position and a hydroxyl group at the C4 position (Figure 1). The compound exhibits tautomerism, with the hydroxyl group at C4 existing in equilibrium with its keto tautomer, 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This tautomeric equilibrium is influenced by solvent polarity and pH, as observed in related pyrazolo-pyrimidine systems.

The planar arrangement of the bicyclic system is stabilized by conjugation, with dihedral angles between the pyrazole and pyrimidine rings measuring less than 1° in the crystalline state. Substituent effects, such as the electron-donating methyl group and the hydroxyl/keto group, modulate electron density distribution across the fused rings, impacting reactivity and intermolecular interactions.

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal a triclinic crystal system (space group P 1) with unit cell parameters:

  • a = 3.8342 Å
  • b = 5.5701 Å
  • c = 15.0346 Å
  • α = 93.396°
  • β = 92.812°
  • γ = 92.361°.

The crystal packing is stabilized by a network of hydrogen bonds, including N1–H···O1 (2.02 Å) and C4–H···O1 (2.38 Å), forming sheets parallel to the (11) plane. π-π stacking interactions between adjacent bicyclic systems (interplanar spacing: 3.32 Å) further enhance structural stability (Figure 2). The methyl group adopts a equatorial orientation relative to the pyrazole ring, minimizing steric hindrance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): δ 4.08 (s, 3H, N1–CH₃), 8.46 (s, 1H, C3–H), 11.79 (s, 1H, C4–OH).
  • ¹³C NMR : δ 156.0 (C4), 149.5 (C7a), 138.8 (C3a), 108.2 (C3), 33.7 (N1–CH₃).

Infrared (IR) Spectroscopy:

  • O–H stretch: 3200–3400 cm⁻¹ (broad, hydroxyl tautomer)
  • C=O stretch: 1675 cm⁻¹ (keto tautomer).

Mass Spectrometry (MS):

  • Molecular ion peak: m/z 150.14 [M]⁺.
  • Fragmentation pattern: Loss of H₂O (m/z 132.11) and CH₃ (m/z 135.10).

Thermodynamic and Kinetic Properties

Thermodynamic Stability:

  • Melting point: >250°C (decomposition).
  • Boiling point: 426.5°C (predicted).
  • Solubility: Sparingly soluble in water (0.2 mg/mL) and ethanol; soluble in dimethyl sulfoxide (DMSO) and dilute alkaline solutions.

Kinetic Behavior:

  • The compound demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic media, yielding 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.
  • Crystallographic hydrogen-bonding networks contribute to its low hygroscopicity and resistance to oxidative degradation.

Tables

Table 1: Crystallographic Parameters of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Parameter Value
Crystal system Triclinic
Space group P 1
Unit cell volume 318.7 ų
Density 1.56 g/cm³
Z 2

Table 2: Key Spectroscopic Data

Technique Signal (δ, ppm / cm⁻¹) Assignment
¹H NMR 4.08 (s) N1–CH₃
¹H NMR 8.46 (s) C3–H (pyrazole)
IR 1675 C=O (keto tautomer)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B1460687 1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one CAS No. 5334-56-5

特性

IUPAC Name

1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQIJFWTUEUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277279, DTXSID90901658
Record name 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_794
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5334-56-5
Record name 1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5334-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Hydrolysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Method Overview:

  • The most documented and straightforward method to prepare 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is through the hydrolysis of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • This reaction typically involves heating the chloro-substituted precursor in a mixture of ethanol and water (80:20 v/v) under reflux conditions.
  • The hydrolysis replaces the chlorine atom at the 4-position with a hydroxyl group, yielding the desired 4-ol compound.

Experimental Details:

Parameter Details
Starting material 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (0.3 g, 1.8 mmol)
Solvent Ethanol/water mixture (8:2)
Reaction conditions Reflux for 10 minutes
Isolation Cooling to room temperature, crystallization
Yield 80%
Physical form Colorless plates
Melting point 440–442 K (167–169 °C)

This method was reported with high reproducibility and purity, confirmed by crystallographic analysis, indicating a clean conversion to the 4-ol derivative.

Crystallization and Purification

  • After the hydrolysis reaction, the product crystallizes upon cooling.
  • The crystallization step is crucial for obtaining a pure compound suitable for further applications or structural studies.
  • The crystallized compound exhibits planar molecular geometry, which was confirmed by X-ray crystallography.

Structural and Analytical Confirmation

  • The compound's planar structure and purity are validated by single-crystal X-ray diffraction.
  • The crystal structure shows strong intermolecular hydrogen bonding (N—H⋯O, C—H⋯O) and π–π stacking, which supports the stability of the hydroxy derivative.
  • Crystallographic data provide precise bond lengths, angles, and molecular conformation, confirming the successful preparation of the target compound.

Summary Table of Preparation Method

Step Conditions/Details Outcome/Purity
Starting material 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Precursor for hydrolysis
Solvent Ethanol/water (8:2) Suitable for hydrolysis reaction
Reaction Reflux for 10 min Efficient substitution of Cl by OH
Isolation Cooling and crystallization Colorless plates, 80% yield
Purification Crystallization High purity confirmed by XRD
Stock solution preparation Dissolution in DMSO, PEG300, Tween 80, water Stable solutions for experimental use

化学反応の分析

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry and Biological Activities

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that derivatives of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol possess significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this scaffold showed IC50 values ranging from 22.7 to 40.75 µM against colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines, indicating promising anticancer potential .
  • Kinase Inhibition : This compound acts as a bioisostere of adenine, making it an appealing scaffold for the development of selective cyclin-dependent kinase (CDK) inhibitors. Inhibitors targeting CDK2 have been developed based on this scaffold, showing significant growth inhibitory activity against tumor cells .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Recent studies have focused on synthesizing new derivatives aimed at inhibiting EGFR, a critical target in cancer therapy. These derivatives were designed to include pharmacophoric features essential for EGFR inhibition and showed promising in vitro activity against cancer cell lines .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives has been explored to optimize their biological activity. Various substitutions at different positions on the pyrazolo[3,4-d]pyrimidine core have been systematically evaluated:

Substitution Position Biological Activity Reference
C4Potent BTK inhibitor
C6Antitumor activity
N1Enhanced selectivity for EGFR

These studies reveal that specific modifications can enhance the efficacy and selectivity of these compounds as therapeutic agents.

Case Study 1: Antiproliferative Activity

A series of new pyrazolo[3,4-d]pyrimidines were synthesized and tested for antiproliferative activity against various cancer cell lines. The results indicated that two compounds exhibited comparable activity to established drugs like sunitinib, with selectivity indices favoring normal cells over cancerous ones .

Case Study 2: Kinase Inhibition

In a study focusing on CDK inhibition, several derivatives were synthesized and assessed for their ability to inhibit CDK2. The most promising candidates showed significant enzyme inhibition and were further evaluated in vivo using murine models, demonstrating moderate tumor growth inhibition .

類似化合物との比較

Structural Modifications and Physicochemical Properties

  • Substitution at 1-Position : The 1-methyl group in the target compound reduces polarity compared to 1-phenyl analogs (e.g., 1-phenyl derivative, MW 212.21), enhancing lipophilicity .
  • Functional Groups :
    • 4-Hydroxyl vs. 4-Chloro : The hydroxyl group in the target compound allows hydrogen bonding but limits reactivity. Chlorination (e.g., 4-chloro derivative) increases electrophilicity, enabling nucleophilic substitutions for drug development .
    • Thioether and Sulfonyl Groups : Derivatives with thioether (e.g., 15b in ) or sulfonyl (e.g., CAS 1044139-94-7 ) substituents exhibit higher molecular weights (>300 g/mol) and improved target binding due to sulfur’s electronegativity.

生物活性

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides an overview of its biological activity, including mechanisms of action, synthesis pathways, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is C₆H₆N₄O. The compound features a hydroxyl group (-OH) at the 4-position of the pyrimidine ring, contributing to its biological activity through potential hydrogen bonding and π-π stacking interactions. The planar configuration of the molecule is crucial for its interaction with biological targets.

Research indicates that 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol may selectively inhibit certain kinases involved in cell proliferation and apoptosis. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, by binding to its active site and preventing interactions with cyclins necessary for cell cycle progression. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer drug development .

Anticancer Properties

The anticancer potential of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been evaluated against various cancer cell lines:

Cell LineType of CancerIC50 (µM)
MCF-7Breast Adenocarcinoma22.7 – 40.75
A549Lung CancerNot specified
HCT116Colorectal CarcinomaNot specified
HepG2Hepatocellular CarcinomaNot specified

The compound demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in the micromolar range, indicating its potential as an effective anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has shown promise in anti-inflammatory applications. It interacts with various signaling pathways that regulate inflammation, although specific mechanisms remain under investigation.

Synthesis Methods

The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the reaction of pyrazol-3-one substrates with various alkylating agents under controlled conditions. The following general steps outline the synthesis process:

  • Formation of Pyrazolones : Starting materials undergo condensation reactions to form pyrazolone derivatives.
  • Cyclization : These derivatives are then cyclized to form the pyrazolo[3,4-d]pyrimidine framework.
  • Functionalization : The hydroxyl group is introduced at the 4-position through nucleophilic substitution or other functionalization techniques.

Comparative Studies

Several structurally similar compounds have been synthesized and evaluated for their biological activities:

Compound NameChemical FormulaUnique Features
3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-olC₁₂H₁₆N₄OEnhanced lipophilicity due to cyclohexyl substituent
1-tert-butyl-3-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₁₈H₂₃N₅Exhibits different pharmacokinetic properties
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-oneC₆H₆N₄OLacks hydroxyl group; may exhibit different activity

These compounds highlight the importance of substituents in modulating biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of pyrazolo[3,4-d]pyrimidines to enhance their efficacy as kinase inhibitors. For instance, derivatives have been tested for their ability to inhibit Bruton's tyrosine kinase (BTK), which is relevant in hematologic cancers. One study reported that specific substitutions at the C4 position significantly improved enzyme inhibition and cytotoxicity against TMD8 cells in vitro .

Q & A

Q. What are the common synthetic routes for 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of 5-amino-1-methylpyrazole-4-carboxamide with urea or thiourea derivatives under reflux in acidic or basic media. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst use : Lewis acids like ZnCl₂ enhance reaction rates .
  • Ultrasonic-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2–3 hours) and improves yield by 15–20% via cavitation effects . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are recommended .

Q. How is the structural identity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol confirmed experimentally?

Key characterization methods include:

  • 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.9 ppm (N-methyl group) confirm the core structure .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., C–N–C angles ≈ 120° in the pyrazole ring) to validate stereochemistry .
  • Mass spectrometry : Molecular ion peaks at m/z 136.11 (C₅H₄N₄O) align with theoretical values .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

The compound exhibits antioxidant , antimicrobial , and anticancer properties. For preliminary screening:

  • Antimicrobial assays : Use agar diffusion (e.g., against S. aureus and E. coli) with 50–100 µg/mL concentrations .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values ≤ 10 µM. Include positive controls (e.g., doxorubicin) and measure apoptosis via flow cytometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve therapeutic efficacy?

SAR analysis involves:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –Cl, –F) at position 3 to enhance anticancer activity by 30–40% .
  • Heterocyclic fusion : Attach triazole rings via click chemistry to improve solubility and bioavailability .
  • Computational modeling : Use DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity and docking simulations (AutoDock Vina) to assess target binding (e.g., xanthine oxidase inhibition) .

Q. How should conflicting toxicity data from different studies be resolved?

Discrepancies in toxicity (e.g., oral LD₅₀ ranging from 200–500 mg/kg in rodents ) require:

  • Standardized protocols : Adopt OECD Guidelines 423 (acute oral toxicity) with fixed dosing regimens.
  • Metabolite profiling : LC-MS/MS analysis to identify toxic intermediates (e.g., hydroxylated derivatives) .
  • Species-specific testing : Compare murine and human hepatocyte responses to account for metabolic differences .

Q. What experimental designs mitigate risks during in vivo studies involving this compound?

Critical considerations include:

  • Dose escalation : Start at 10 mg/kg (rats) with weekly increments of 5 mg/kg, monitoring liver enzymes (ALT/AST) and renal function (creatinine) .
  • Teratogenicity assessment : Follow ICH S5 guidelines using zebrafish embryos or mammalian models (e.g., pregnant mice) to evaluate fetal malformations .
  • Handling protocols : Use gloveboxes for powder handling (due to inhalation hazards) and store at –20°C under argon to prevent degradation .

Methodological Notes

  • Contradictory data : Cross-validate cytotoxicity results using orthogonal assays (e.g., ATP luminescence alongside MTT) to rule out false positives .
  • Synthetic scalability : Pilot-scale reactions (≥10 g) require strict temperature control (±2°C) to avoid exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,5-dihydropyrazolo(3,4-d)pyrimidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。